Cas no 2137982-64-8 (3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one)

3-Amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group and a 2,2-dimethylpropyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The amino group enhances its versatility as a building block for further functionalization, while the sterically hindered 2,2-dimethylpropyl substituent may influence stability and selectivity in synthetic pathways. Its dihydropyridin-2-one scaffold is of interest in medicinal chemistry due to its resemblance to bioactive motifs. The compound’s well-defined molecular framework makes it suitable for research in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one structure
2137982-64-8 structure
Product name:3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
CAS No:2137982-64-8
MF:C10H16N2O
Molecular Weight:180.246842384338
CID:6275659
PubChem ID:165472069

3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
    • 2137982-64-8
    • EN300-1112860
    • インチ: 1S/C10H16N2O/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h4-6H,7,11H2,1-3H3
    • InChIKey: APASJBTZEXXDFL-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC=CN1CC(C)(C)C)N

計算された属性

  • 精确分子量: 180.126263138g/mol
  • 同位素质量: 180.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • XLogP3: 1.6

3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1112860-0.1g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1112860-0.25g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1112860-0.5g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1112860-1g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
1g
$842.0 2023-10-27
Enamine
EN300-1112860-5g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1112860-2.5g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1112860-0.05g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1112860-5.0g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8
5g
$3770.0 2023-06-09
Enamine
EN300-1112860-10.0g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8
10g
$5590.0 2023-06-09
Enamine
EN300-1112860-10g
3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one
2137982-64-8 95%
10g
$3622.0 2023-10-27

3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one 関連文献

3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-oneに関する追加情報

Introduction to 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one (CAS No. 2137982-64-8)

3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2137982-64-8, belongs to the dihydropyridine class, which has been extensively studied for its pharmacological properties. The presence of both amino and hydroxymethyl groups in its structure suggests a versatile chemical profile, making it a valuable candidate for further investigation in medicinal chemistry.

The molecular structure of 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one consists of a dihydropyridine core substituted with an amino group at the 3-position and a 2,2-dimethylpropyl group at the 1-position. This configuration imparts specific steric and electronic properties that can influence its interactions with biological targets. The dihydropyridine scaffold is particularly noteworthy due to its prevalence in the development of cardiovascular drugs, such as calcium channel blockers. However, the introduction of additional functional groups in this compound opens up new possibilities beyond traditional cardiovascular applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one with greater accuracy. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for therapeutic intervention in various diseases. For instance, preliminary simulations indicate that this compound could interact with enzymes involved in metabolic pathways relevant to diabetes and inflammation.

In the context of drug discovery, the synthesis of 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one has been optimized to enhance yield and purity. Modern synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the dihydropyridine core efficiently. The use of chiral auxiliaries has also been explored to achieve enantiopure forms of the compound, which is crucial for ensuring efficacy and minimizing side effects in pharmaceutical applications.

The pharmacokinetic properties of 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one are another area of active research. Studies have focused on understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize its metabolic pathways. These insights are critical for designing dosage regimens that maximize therapeutic benefit while minimizing adverse effects.

Furthermore, the potential applications of 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one extend beyond traditional pharmaceuticals. Research is ongoing into its use as a building block for more complex molecules with enhanced biological activity. For example, derivatives of this compound have been synthesized and tested for their ability to modulate neurotransmitter systems, which could have implications for treating neurological disorders.

The safety profile of 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one is also a key consideration in its development. Preclinical studies have been conducted to assess its toxicity and potential side effects. These studies involve both in vitro tests using cell cultures and in vivo experiments using animal models. The results from these studies provide valuable data for determining safe dosage levels and identifying any long-term risks associated with exposure to the compound.

As research continues to uncover new applications for 3-amino-1-(2,2-dimethylpropyl)-1,2-dihydropyridin-2-one, collaboration between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical reality. The integration of interdisciplinary approaches, combining expertise from organic chemistry, medicinal chemistry, pharmacology, and biotechnology, will be crucial for maximizing the therapeutic potential of this compound.

In conclusion,3-amino-1-(2-methylpropyl)-dihydro-pyrindine 4 one (CAS No: 213798265) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As our understanding of its properties continues to grow, this compound is likely to play an important role in the development of new drugs targeting various diseases.

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